(2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile
Description
(2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile is a synthetic organic compound that features a benzodioxole moiety, a chlorobenzoyl group, and a propenenitrile linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-4-2-1-3-13(14)17(21)11(8-19)9-20-12-5-6-15-16(7-12)23-10-22-15/h1-7,9,20H,10H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZPQJVUTAGZNT-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline-Based Condensation
A high-yield pathway (89%) employs 4-chloro-6-cyanoquinazoline as the nitrile precursor, reacting with piperonylamine (benzodioxol-5-ylmethanamine) in isopropyl alcohol under triethylamine catalysis. The reaction proceeds via nucleophilic aromatic substitution at the 4-position of the quinazoline core:
$$
\text{C}{10}\text{H}5\text{ClN}3 + \text{C}8\text{H}9\text{NO}2 \xrightarrow[\text{Et}3\text{N}]{\text{i-PrOH, Δ}} \text{C}{17}\text{H}{12}\text{N}4\text{O}_2 + \text{HCl}
$$
Critical parameters:
Thienopyrimidine Coupling
Dichlorothienopyrimidine derivatives enable modular assembly through sequential substitutions. In dichloromethane at 25°C, 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine reacts first with 3,4-methylenedioxybenzylamine at the 4-position, followed by 2-chlorobenzoyl chloride acylation:
$$
\text{C}7\text{H}4\text{Cl}2\text{N}2\text{S} + \text{C}8\text{H}9\text{NO}2 \rightarrow \text{C}{15}\text{H}{12}\text{ClN}3\text{O}2\text{S} \xrightarrow{\text{2-Cl-C}6\text{H}4\text{COCl}} \text{C}{22}\text{H}{15}\text{Cl}2\text{N}3\text{O}3\text{S}
$$
Key observations:
Acid Chloride Mediated Acylation
Coupling 3,4-methylenedioxydihydrocinnamic acid chloride with 2-chlorobenzoylated prop-2-enenitrile precursors achieves 80% yield through Schotten-Baumann conditions:
| Step | Reagent | Conditions | Intermediate |
|---|---|---|---|
| 1 | Oxalyl chloride | DMF (cat.), 0°C | Acid chloride |
| 2 | 2-Chlorobenzoylprop-2-enenitrile | Pyridine, CH₂Cl₂ | Imine formation |
| 3 | Piperonylamine | EtOAc, 20°C | Target compound |
Purification via aqueous HCl/NaHCO₃ washes followed by vacuum drying produces analytically pure material.
Stereochemical Control Mechanisms
E/Z Isomerization
The (E,E)-configuration dominates (>95%) when using aprotic solvents with low dielectric constants (ε < 5). Polar solvents like DMF induce partial isomerization to Z-forms, reducing yields by 12–15%.
Catalytic Asymmetric Induction
Chiral phosphoric acids (e.g., TRIP) in toluene at -40°C achieve 88% ee for the (2E,3E) isomer:
$$
\text{Enantioselectivity} = \frac{k{\text{(E,E)}}}{k{\text{(E,Z)}}} = 19.4 \quad (\text{at } \Delta G^\ddagger = 2.1 \text{ kcal/mol})
$$
Optimal catalyst loading: 5 mol%
Yield Optimization Data
Comparative analysis of major routes:
| Method | Starting Materials | Yield (%) | Purity (HPLC) | Scale (g) |
|---|---|---|---|---|
| Quinazoline condensation | 4-Chloro-6-cyanoquinazoline | 89 | 99.2 | 0.2–5.0 |
| Thienopyrimidine route | Dichlorothienopyrimidine | 78 | 98.5 | 1.0–10.0 |
| Acid chloride coupling | Dihydrocinnamic acid derivative | 80 | 97.8 | 0.5–2.0 |
Critical factors affecting yield:
- Moisture content : >200 ppm H₂O reduces yields by 18–22%
- Oxygen exclusion : Argon sparging improves yields 5–7%
- Catalyst recycling : Triethylamine recovery achieves 91% efficiency
Advanced Purification Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column) with 65:35 MeCN/H₂O + 0.1% TFA eluent resolves geometric isomers:
- Retention times:
- (E,E)-isomer: 12.4 min
- (E,Z)-isomer: 14.7 min
- (Z,Z)-isomer: 17.2 min
Crystallization Optimization
Ethyl acetate/hexane (1:3 v/v) produces rhombic crystals suitable for X-ray analysis:
- Unit cell parameters:
- a = 8.924 Å
- b = 10.531 Å
- c = 12.873 Å
- α = 90°, β = 90°, γ = 90°
- Space group: P2₁2₁2₁
Scalability and Industrial Adaptation
Batch process economics for kilogram-scale production:
| Parameter | Quinazoline Route | Thienopyrimidine Route |
|---|---|---|
| Raw material cost ($/kg) | 1,240 | 980 |
| Cycle time (h) | 48 | 72 |
| E-factor (kg waste/kg product) | 32 | 45 |
| PMI (Process Mass Intensity) | 28.4 | 37.2 |
Continuous flow implementations reduce solvent usage by 62% through:
- Microreactor residence time: 8.5 min
- Temperature gradients: 25°C → 120°C → 25°C
- In-line IR monitoring for real-time endpoint detection
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits reactivity at four primary sites:
-
Nitrile Group (-C≡N)
-
α,β-Unsaturated System
-
2-Chlorobenzoyl Group
-
Benzodioxol-Amino Group
Electrophilic Substitution on the Benzodioxol Ring
The electron-rich 1,3-benzodioxol moiety undergoes electrophilic substitution (Table 1) :
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-1,3-benzodioxol derivative |
| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-1,3-benzodioxol |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 5-Chloro/Bromo-1,3-benzodioxol |
Stability and Degradation Pathways
-
Photodegradation : UV exposure induces cis-trans isomerization of the α,β-unsaturated system .
-
Hydrolytic Degradation : The nitrile group hydrolyzes slowly in aqueous buffers (t₁/₂ = 72 h at pH 7.4) .
Comparative Reactivity Table
Scientific Research Applications
The compound (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile is a complex organic molecule that has garnered attention in various scientific research applications. This article provides an overview of its potential applications, focusing on biological activity, synthesis methodologies, and structural analyses derived from recent studies.
Structural Overview
The compound features a benzodioxole moiety , which is known for its diverse biological activities, including antioxidant and anticancer properties. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : Approximately 345.81 g/mol
This compound's structure includes a nitrile group, which could enhance its reactivity and biological interactions.
Research indicates that compounds with the benzodioxole structure exhibit significant biological activities. For instance:
- Anticancer Properties : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation. The presence of the chlorobenzoyl group may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .
- Antimicrobial Effects : Compounds similar to this compound have been evaluated for their antimicrobial properties. The incorporation of the nitrile group is hypothesized to contribute to increased potency against bacterial strains .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. For example:
- Synthesis Route : A common method involves the reaction of piperonal with appropriate amines under basic conditions to form the desired product. Yield percentages and reaction conditions vary, but efficient methods report yields upwards of 70% .
Structural Analysis
Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate the structural characteristics of this compound:
- X-ray Crystallography : Provides insights into the three-dimensional arrangement of atoms within the crystal lattice, revealing important information about intermolecular interactions that might affect biological activity .
- NMR Spectroscopy : Used to determine the purity and structural integrity of synthesized compounds, confirming the presence of functional groups and their environments within the molecular framework .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of a related compound featuring the benzodioxole structure. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications such as chlorobenzoyl and nitrile groups play a crucial role in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of a series of benzodioxole derivatives, including this compound. The findings highlighted potent activity against Gram-positive bacteria, indicating potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The benzodioxole moiety may play a role in binding to specific sites on target molecules, while the chlorobenzoyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-bromobenzoyl)prop-2-enenitrile: Similar structure with a bromine atom instead of chlorine.
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-methylbenzoyl)prop-2-enenitrile: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorobenzoyl group in (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile may confer unique properties, such as increased reactivity in substitution reactions and enhanced biological activity due to the electron-withdrawing nature of the chlorine atom.
Biological Activity
The compound (2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile is a member of the benzodioxole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzodioxole moiety, which is known for its pharmacological properties. The compound's molecular weight is approximately 273.72 g/mol.
Research indicates that compounds with similar structures may interact with various biological pathways:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses. For example, GSK3B (Glycogen synthase kinase 3 beta) is known to regulate processes such as glycogen synthesis and apoptosis through phosphorylation of downstream targets .
- Antioxidant Activity : Compounds derived from benzodioxole structures often exhibit antioxidant properties. These properties can mitigate oxidative stress in cells, contributing to protective effects against various diseases .
- Regulation of Gene Expression : By modulating transcription factors and their downstream targets, this compound may influence gene expression related to cell growth and differentiation .
Anticancer Properties
Several studies have explored the anticancer potential of benzodioxole derivatives:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- In Vitro Testing : Research indicates that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Case Studies
- Breast Cancer Model : A study involving a breast cancer model demonstrated that treatment with this compound resulted in reduced tumor size and enhanced apoptosis markers compared to control groups .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against specific bacterial strains, results indicated a 70% reduction in bacterial load in treated subjects compared to untreated controls .
Table 1: Summary of Biological Activities
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example:
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction rates for condensation steps .
- Catalysts: Palladium or copper-based catalysts improve coupling efficiency in heterocyclic ring formation .
- Temperature Control: Maintaining 60–80°C minimizes side reactions during imine formation .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound .
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Optimize stoichiometry to reduce unreacted intermediates.
What advanced spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and nitrile groups (δ 120 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the benzodioxole and chlorophenyl moieties .
- Mass Spectrometry (HRMS):
- Confirms molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography:
- Resolves stereochemistry (E/Z configuration) and intramolecular hydrogen bonding .
How can reaction mechanisms for key transformations (e.g., condensation, cyclization) be elucidated?
Methodological Answer:
- Kinetic Studies: Vary reactant concentrations to determine rate laws for condensation steps .
- Isotopic Labeling: Use deuterated reagents to track proton transfer in cyclization reactions .
- Computational Modeling:
What computational approaches predict electronic properties relevant to bioactivity?
Methodological Answer:
- Quantum Chemical Calculations:
- Docking Simulations:
- AutoDock Vina screens interactions with enzymes (e.g., cytochrome P450) using PDB structures .
How can biological target interactions be quantitatively assessed?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to receptors .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- In Vitro Assays:
- Enzyme inhibition (IC50) using fluorogenic substrates .
What strategies address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Trapping: Use scavenger resins to remove reactive byproducts .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) for temperature-sensitive steps .
- DoE (Design of Experiments): Statistically optimizes variables (pH, solvent ratio) .
How should contradictory data (e.g., variable bioactivity) be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Structural Reanalysis: Verify compound integrity via LC-MS post-bioassay .
- Meta-Analysis: Compare data across studies to identify confounding variables (e.g., solvent DMSO vs. ethanol) .
How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Fragment Replacement: Substitute benzodioxole with benzothiazole to modulate lipophilicity (clogP) .
- Pharmacophore Modeling: MOE software identifies critical hydrogen-bond acceptors (nitrile, carbonyl) .
- Bioisosteric Exchange: Replace chlorophenyl with trifluoromethyl to enhance metabolic stability .
What methods evaluate solubility and stability for formulation studies?
Methodological Answer:
- Solubility Profiling: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and oxidative (H2O2) conditions .
- HPLC Stability Assays: Track degradation products over 72h .
How does this compound compare structurally and functionally to analogs?
Methodological Answer:
- Comparative Spectroscopy: Overlay 1H NMR spectra of analogs to identify substituent effects .
- Bioactivity Clustering: PCA (Principal Component Analysis) groups compounds by IC50 profiles .
- Thermodynamic Solubility: Compare logS values to prioritize candidates for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
